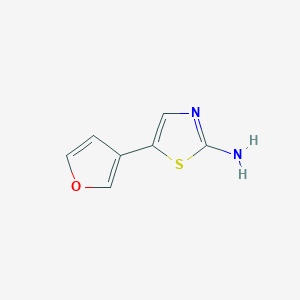![molecular formula C12H19N3O B12870895 3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole CAS No. 603067-97-6](/img/structure/B12870895.png)
3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the isoxazole family, which is known for its diverse pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . These reactions can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the stringent requirements for pharmaceutical applications .
化学反应分析
Types of Reactions
3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
科学研究应用
3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has been investigated for various scientific research applications:
作用机制
The mechanism of action of 3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with molecular targets such as GlyT1. By inhibiting GlyT1, this compound can modulate the levels of glycine in the brain, which is thought to improve symptoms of schizophrenia . The exact pathways and molecular interactions are still under investigation, but the compound’s high selectivity and potency make it a promising candidate for further research .
相似化合物的比较
Similar Compounds
4-Benzoylpiperidine: Another GlyT1 inhibitor with similar pharmacological properties.
3-(Piperidin-4-yl)benzo[d]isoxazole: A related compound with a different substitution pattern on the isoxazole ring.
Uniqueness
3-(1-Ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole stands out due to its unique combination of a piperidine ring and an isoxazole moiety, which contributes to its high selectivity and potency as a GlyT1 inhibitor . This makes it a valuable scaffold for the development of new therapeutic agents.
属性
CAS 编号 |
603067-97-6 |
|---|---|
分子式 |
C12H19N3O |
分子量 |
221.30 g/mol |
IUPAC 名称 |
3-(1-ethylpiperidin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H19N3O/c1-2-15-7-4-9(5-8-15)11-10-3-6-13-12(10)16-14-11/h9,13H,2-8H2,1H3 |
InChI 键 |
LZTVUKCODZRYNL-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(CC1)C2=NOC3=C2CCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole](/img/structure/B12870861.png)





![(2R,2'R,3S,3'R,4R,4'S,5R,5'S,6S,6'R)-6'-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3'-hydroxy-6-methyloctahydro-2H,2'H-[2,3'-bipyran]-2',4',5'-triyl triacetate](/img/structure/B12870904.png)
